molecular formula C29H23BrN6O2S B11606613 N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Cat. No.: B11606613
M. Wt: 599.5 g/mol
InChI Key: HYQZKPDSYPWICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a phthalazine moiety, and a sulfonamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or other suitable aldehydes.

    Introduction of the phthalazine moiety: This step involves the reaction of the benzimidazole derivative with phthalic anhydride under acidic conditions.

    Attachment of the 3-bromophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the bromine atom is replaced by an amino group.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different halogen substitutions.

Properties

Molecular Formula

C29H23BrN6O2S

Molecular Weight

599.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-[4-(3-bromoanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C29H23BrN6O2S/c1-18-13-14-19(15-26(18)39(37,38)31-17-27-33-24-11-4-5-12-25(24)34-27)28-22-9-2-3-10-23(22)29(36-35-28)32-21-8-6-7-20(30)16-21/h2-16,31H,17H2,1H3,(H,32,36)(H,33,34)

InChI Key

HYQZKPDSYPWICD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Br)S(=O)(=O)NCC5=NC6=CC=CC=C6N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.